molecular formula C20H17N5OS B6132972 2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B6132972
M. Wt: 375.4 g/mol
InChI Key: HQUNTVHYODFHJN-UHFFFAOYSA-N
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Description

2-{[4-Methyl-5-(2-phenyl-4-quinolyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group, a 2-phenylquinoline moiety, and a sulfanyl acetamide side chain. Its synthesis likely involves nucleophilic substitution or thiol-alkylation reactions, common in triazole derivatives .

Properties

IUPAC Name

2-[[4-methyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-25-19(23-24-20(25)27-12-18(21)26)15-11-17(13-7-3-2-4-8-13)22-16-10-6-5-9-14(15)16/h2-11H,12H2,1H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUNTVHYODFHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales, ensuring cost-effectiveness and efficiency. This often includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to maintain consistency in the product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The quinoline and triazole moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s key differentiator is the 2-phenylquinoline group at position 5 of the triazole ring, contrasting with analogs bearing pyridinyl (e.g., compounds 6a–6c in ), thiophenyl (), or benzene-dicarbonitrile () substituents. The quinoline moiety’s extended aromatic system may enhance lipophilicity and binding affinity compared to smaller heterocycles.

Spectral Characterization

1H-NMR and 13C-NMR data for analogs (e.g., 6a–6c) confirm the triazole-thioether linkage (~δ 3.5–4.0 ppm for SCH2) and acetamide NH2 signals (~δ 6.5–7.5 ppm). The target compound’s quinoline protons would likely resonate downfield (δ 7.5–9.0 ppm), as seen in related heteroaromatic systems . IR spectra would show N–H stretching (~3300 cm⁻¹) and C=O vibrations (~1670 cm⁻¹) .

Biological Activity

2-{[4-Methyl-5-(2-Phenyl-4-Quinoyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on various studies.

Chemical Structure

The compound features a triazole ring linked to a quinoline moiety and a sulfanyl acetamide group. This unique structure is believed to contribute to its biological properties.

Anticancer Properties

Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. For instance, studies have shown that related triazole derivatives can inhibit cell growth across various cancer cell lines, including:

  • HCT116 (colon cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

Table 1 summarizes the cytotoxic effects observed in different studies:

CompoundCell LineIC50 (μg/mL)Reference
Triazole Derivative AHCT1163.29
Triazole Derivative BMCF-70.28
Triazole Derivative CA54910.79

The mechanism by which 2-{[4-Methyl-5-(2-Phenyl-4-Quinoyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide exerts its anticancer effects may involve:

  • Inhibition of Tubulin Polymerization : Studies suggest that triazole compounds can bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest.
  • Induction of Apoptosis : Activation of caspases has been observed, indicating that these compounds may trigger programmed cell death in cancer cells.
  • Targeting Kinases : Some derivatives have shown the ability to inhibit kinase pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is highly dependent on their structural features. Modifications at specific positions on the triazole ring or the quinoline moiety can enhance or diminish their anticancer properties. For example:

  • Substituents like trifluoromethyl groups have been associated with increased potency.
  • The presence of phenyl groups in certain positions has also been linked to improved biological activity.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in preclinical settings:

  • Study on MCF-7 Cells : A derivative exhibited an IC50 value significantly lower than doxorubicin, suggesting superior efficacy against breast cancer cells.
  • In Vivo Studies : Animal models treated with triazole compounds showed reduced tumor growth compared to control groups.

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